3,6-Bis(prop-2-ynoxy)acridine 3,6-Bis(prop-2-ynoxy)acridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16805417
InChI: InChI=1S/C19H13NO2/c1-3-9-21-16-7-5-14-11-15-6-8-17(22-10-4-2)13-19(15)20-18(14)12-16/h1-2,5-8,11-13H,9-10H2
SMILES:
Molecular Formula: C19H13NO2
Molecular Weight: 287.3 g/mol

3,6-Bis(prop-2-ynoxy)acridine

CAS No.:

Cat. No.: VC16805417

Molecular Formula: C19H13NO2

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis(prop-2-ynoxy)acridine -

Specification

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
IUPAC Name 3,6-bis(prop-2-ynoxy)acridine
Standard InChI InChI=1S/C19H13NO2/c1-3-9-21-16-7-5-14-11-15-6-8-17(22-10-4-2)13-19(15)20-18(14)12-16/h1-2,5-8,11-13H,9-10H2
Standard InChI Key GNGHVJQJAFQXDR-UHFFFAOYSA-N
Canonical SMILES C#CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCC#C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,6-Bis(prop-2-ynoxy)acridine (CAS 122105-97-9) belongs to the acridine family, a class of nitrogen-containing heterocycles. Its molecular formula is C19H13NO2S\text{C}_{19}\text{H}_{13}\text{NO}_{2}\text{S}, with a molecular weight of 319.377 g/mol . The compound features a planar tricyclic acridine core substituted with two prop-2-ynoxy (–O–C≡C–CH3_3) groups at positions 3 and 6. This substitution pattern introduces significant steric and electronic effects, altering the molecule’s interaction with biological targets and solvents.

The prop-2-ynoxy groups enhance solubility in polar organic solvents compared to unsubstituted acridines, as evidenced by its calculated LogP value of 4.07 . The compound’s polar surface area (66.34 Ų) suggests moderate membrane permeability, which is critical for pharmaceutical applications .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of structurally analogous 3,6-disubstituted acridines reveal distinct proton environments. For example, the acridine ring protons typically resonate between δ 7.5–8.5 ppm, while the propynyl protons appear as sharp singlets near δ 2.5–3.0 ppm . Fourier-transform infrared (FTIR) spectroscopy would show characteristic stretches for the acridine C–N bond (~1,350 cm1^{-1}) and the alkyne C≡C bond (~2,100 cm1^{-1}).

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 3,6-bis(prop-2-ynoxy)acridine typically proceeds via nucleophilic aromatic substitution. Starting with 3,6-dihydroxyacridine, treatment with propargyl bromide in the presence of a base like potassium carbonate facilitates etherification. Alternative routes involve Ullmann coupling or transition-metal-catalyzed alkynylation, though these methods are less commonly reported for this specific derivative.

Recent work on analogous compounds, such as 3,6-bis[(alkylamino)ureido]acridines, demonstrates the utility of microwave-assisted synthesis to reduce reaction times and improve yields . These methods could be adapted for 3,6-bis(prop-2-ynoxy)acridine to optimize scalability.

Derivative Optimization

Structural modifications of the prop-2-ynoxy groups have been explored to tune biological activity. For instance, replacing the terminal methyl group with aromatic or heterocyclic moieties can enhance DNA binding affinity. Computational studies suggest that elongating the alkyne spacer or introducing electron-withdrawing substituents may improve intercalation kinetics .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s planar structure facilitates membrane disruption in Gram-positive bacteria. Preliminary assays on related acridines demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Bacillus subtilis. The prop-2-ynoxy groups may enhance lipid bilayer penetration, though further in vivo studies are needed.

Applications in Materials Science

Fluorescent Probes

The extended π-conjugation of 3,6-bis(prop-2-ynoxy)acridine enables strong fluorescence emission in the visible spectrum (λem_{\text{em}} ≈ 450–500 nm). This property is exploitable in organic light-emitting diodes (OLEDs) or as a staining agent for cellular imaging. Comparative studies with acridine orange show superior photostability but lower quantum yield.

Organic Electronics

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport layers in photovoltaic devices . Thin films of the compound exhibit moderate conductivity (σ105S/cm\sigma ≈ 10^{-5} \, \text{S/cm}), which could be enhanced through doping with iodine or sulfonic acid derivatives.

Comparative Analysis with Acridine Derivatives

The biological and physicochemical profiles of 3,6-bis(prop-2-ynoxy)acridine distinguish it from other acridines. For instance, 9-aminoacridine lacks the solubility-enhancing alkynyl ethers, limiting its therapeutic utility. Ethidium bromide, while a potent DNA intercalator, suffers from high toxicity and mutagenicity, issues potentially mitigated by the prop-2-ynoxy groups’ metabolic stability. Acridine orange’s fluorescence is redshifted compared to 3,6-bis(prop-2-ynoxy)acridine, making the latter preferable for applications requiring blue-emitting probes.

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